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Compound of Interest

Compound Name: Rabdoternin F

Cat. No.: B592908 Get Quote

Ranitidine hydrochloride is a white to pale yellow, granular substance that is highly soluble in

water. Several synthetic routes for ranitidine have been developed. One notable method

involves the conversion of the biomass-derived platform chemical 5-(chloromethyl)furfural into

ranitidine in four steps with a high overall yield. Another process describes the preparation from

N-[2-[[[5-(hydroxymethyl)-2-furanyl]methyl]thio]ethyl]-1-methylthio-2-nitroetheneamine.

Biological Activities and Clinical Data
The primary biological activity of ranitidine is the competitive and reversible inhibition of

histamine H2 receptors. This leads to a significant reduction in both basal and stimulated

gastric acid secretion.

Anti-inflammatory Properties
Studies in animal models have demonstrated that ranitidine possesses significant anti-

inflammatory activity. For instance, in rats, ranitidine was shown to reduce the inflammatory

response in various models of acute and chronic inflammation, with an efficacy comparable to

that of phenylbutazone in some cases. This suggests a pro-inflammatory role for histamine

mediated through H2-receptors.

Use in NSAID-Associated Ulcers
Ranitidine has been shown to be effective in healing peptic ulcers associated with the use of

non-steroidal anti-inflammatory drugs (NSAIDs). In a multicenter study, ranitidine at a dose of

150 mg twice daily effectively healed both gastric and duodenal ulcers in patients, even in

those who continued their NSAID treatment.
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Pharmacokinetics
After oral administration, ranitidine is rapidly absorbed, with peak plasma concentrations

reached within 1-3 hours. The bioavailability is approximately 50%. The elimination half-life is

about 2.5 to 3 hours in individuals with normal renal function.

Quantitative Data Summary
Parameter Value Reference

Bioavailability ~50% (oral)

Protein Binding 15%

Elimination Half-life
2.5 - 3.0 hours (oral, normal

renal function)

Time to Peak Plasma

Concentration
1 - 3 hours

Potency vs. Cimetidine
4 to 10 times more potent on a

weight basis

Experimental Protocols
Carrageenin-induced Paw Edema in Rats (Anti-
inflammatory Activity)
A common method to assess anti-inflammatory effects involves inducing edema in the paw of a

rat by injecting carrageenin. The experimental protocol, as described in the literature, is as

follows:

Animal Model: Albino rats (100-200 g) are used.

Groups: Animals are divided into control, ranitidine-treated, and a positive control (e.g.,

phenylbutazone) group.

Dosing: Ranitidine (e.g., 2 mg/kg) or phenylbutazone (e.g., 100 mg/kg) is administered orally

one hour before the carrageenin injection. The control group receives distilled water.
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Induction of Edema: 0.1 ml of a 2% carrageenin solution in saline is injected into the sub-

plantar region of the rat's left hind paw.

Measurement: The volume of the paw is measured plethysmographically before and at

regular intervals after the carrageenin injection.

Analysis: The percentage of inhibition of edema in the treated groups is calculated relative to

the control group.

Signaling Pathway and Experimental Workflow
The mechanism of action of ranitidine involves the blockade of the histamine H2 receptor on

gastric parietal cells. This disrupts the signaling cascade that leads to gastric acid secretion.
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Caption: Mechanism of action of Ranitidine in reducing gastric acid secretion.

Recent Developments and Safety Concerns
In recent years, concerns have been raised about the presence of the probable human

carcinogen N-nitrosodimethylamine (NDMA) in ranitidine products. Investigations revealed that

NDMA levels could increase in ranitidine over time and when stored at higher than room

temperatures. This led to a widespread recall and withdrawal of ranitidine products from the

market in several countries, including the United States, in April 2020. Studies have explored a

potential association between ranitidine use and certain cancers, such as those of the
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gastrointestinal tract and bladder, with some studies suggesting an increased risk, particularly

with long-term use. As a result, alternative H2 blockers like famotidine and proton pump

inhibitors (PPIs) are often recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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